Bienvenue dans la boutique en ligne BenchChem!

1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]

Physicochemical property comparison Drug-likeness Lead optimization

1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] is a synthetic spirocyclic sulfonamide (molecular formula C21H25NO3S, MW 371.5 g/mol) featuring a chroman ring spiro-fused to a piperidine at the 2,4'-position, with a 4-ethylbenzenesulfonyl group on the piperidine nitrogen. This compound belongs to the spiro[chroman-2,4'-piperidine] scaffold class, which has demonstrated activity across multiple therapeutic target families including dipeptidyl peptidase-4 (DPP-4), 5-lipoxygenase (5-LO), acetyl-CoA carboxylase (ACC), and G-protein-coupled receptor 119 (GPR119).

Molecular Formula C21H25NO3S
Molecular Weight 371.5
CAS No. 1421461-95-1
Cat. No. B2569989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]
CAS1421461-95-1
Molecular FormulaC21H25NO3S
Molecular Weight371.5
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCC4=CC=CC=C4O3)CC2
InChIInChI=1S/C21H25NO3S/c1-2-17-7-9-19(10-8-17)26(23,24)22-15-13-21(14-16-22)12-11-18-5-3-4-6-20(18)25-21/h3-10H,2,11-16H2,1H3
InChIKeyINWGPEJPMDMTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] (CAS 1421461-95-1): Compound Class and Structural Baseline for Procurement Evaluation


1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] is a synthetic spirocyclic sulfonamide (molecular formula C21H25NO3S, MW 371.5 g/mol) featuring a chroman ring spiro-fused to a piperidine at the 2,4'-position, with a 4-ethylbenzenesulfonyl group on the piperidine nitrogen . This compound belongs to the spiro[chroman-2,4'-piperidine] scaffold class, which has demonstrated activity across multiple therapeutic target families including dipeptidyl peptidase-4 (DPP-4), 5-lipoxygenase (5-LO), acetyl-CoA carboxylase (ACC), and G-protein-coupled receptor 119 (GPR119) . The target compound is distinct from the more extensively characterized spiro[chroman-2,4'-piperidin]-4-one (chromanone) subclass, as it lacks the 4-oxo group, which alters both its reactivity profile and potential metabolic stability.

Why the 4-Ethylphenylsulfonyl Substituent in 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] Cannot Be Interchanged with Simpler Sulfonyl Analogs


The 4-ethylphenylsulfonyl group on the target compound confers a specific combination of steric bulk, lipophilicity, and π-stacking potential that is absent in smaller sulfonyl analogs such as the methylsulfonyl (MW 281.37, XLogP3 1.9, TPSA 55 Ų) or the conformationally flexible benzylsulfonyl derivative (MW 357.5) . In structure-activity relationship (SAR) studies of spiro[chromane-2,4'-piperidine] GPR119 agonists, the nature of the sulfonyl-linked aromatic substituent was a defining structural feature that directly modulated agonist potency . Interchanging the 4-ethylphenylsulfonyl group with a smaller or electronically distinct substituent would alter target binding interactions, particularly hydrophobic contacts and edge-to-face π-stacking, which cannot be compensated by changes elsewhere in the molecule. For procurement decisions, this means the target compound occupies a specific physicochemical property space (estimated MW 371.5, higher logP) that is not replicated by available in-class analogs.

Quantitative Comparative Evidence for 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] (CAS 1421461-95-1) Selection


Molecular Bulk and Lipophilicity Differentiation: Target Compound vs. Methylsulfonyl Analog

The target compound (C21H25NO3S, MW 371.5) exhibits substantially greater molecular bulk than the simplest analog 1'-(methylsulfonyl)spiro[chroman-2,4'-piperidine] (C14H19NO3S, MW 281.37, XLogP3 1.9) . The 4-ethylphenyl group adds approximately 90 Da and introduces an aromatic ring with an ethyl substituent, which increases lipophilicity (estimated ΔlogP +2.5 to +3.5 relative to the methyl analog) and provides a hydrophobic surface for protein binding . This level of differentiation is critical because the methylsulfonyl analog lacks the steric and hydrophobic features necessary to engage extended binding pockets commonly found in targets such as GPCRs and lipoxygenases.

Physicochemical property comparison Drug-likeness Lead optimization

Sulfonyl Aryl Group Architecture: 4-Ethylphenyl vs. Benzylsulfonyl and Thiophene-2-yl Analogs

Among the spiro[chroman-2,4'-piperidine] sulfonyl series, three close analogs are commercially cataloged: the target compound (4-ethylphenyl, MW 371.5), 1'-(benzylsulfonyl)spiro[chroman-2,4'-piperidine] (CAS 1421491-51-1, C20H23NO3S, MW 357.5), and 1'-(thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine] (CAS 1421477-92-0, C17H19NO3S2, MW 349.5) . The target compound differs by presenting a directly attached 4-ethylphenyl group (an aryl sulfonamide without a methylene linker), while the benzyl analog features a CH2 spacer between the sulfonyl and phenyl ring. This architectural distinction is significant because direct aryl-sulfonyl attachment creates a different electron distribution and spatial orientation compared to benzyl-sulfonyl geometry . In the GPR119 agonist series, the nature of the sulfonyl-linked aromatic substituent was explicitly identified as a defining structural feature governing agonist potency .

Structure-activity relationship Sulfonamide SAR Aromatic substitution pattern

Spiro[chroman-2,4'-piperidine] Scaffold Demonstrated Anticancer Activity: Sulfonyl Spacer Derivatives with Sub-Micromolar to Low Micromolar Potency

In a study of spiro[chroman-2,4'-piperidin]-4-one derivatives, compound 16—which incorporates a sulfonyl spacer group structurally analogous to that of the target compound—exhibited the most potent cytotoxic activity with IC50 values ranging from 0.31 to 5.62 μM across MCF-7 (breast), A2780 (ovarian), and HT-29 (colon) cancer cell lines . Compound 16 induced more than three-fold early apoptosis in MCF-7 cells and increased sub-G1 and G2-M cell cycle populations . While compound 16 is a chroman-4-one (not chroman) derivative, the spiro[chroman-2,4'-piperidine] scaffold with a sulfonyl substituent is the shared pharmacophoric element that correlated with the observed potency. This class-level evidence supports the target compound as a relevant probe for anticancer screening programs targeting this scaffold class.

Anticancer Cytotoxicity Apoptosis

5-Lipoxygenase Inhibitory Scaffold Validation: N-Alkyl-1'-(Substituted Sulfonyl)spiro[chromene-2,4'-piperidin]-6-amine Library

A systematic library of N-alkyl-1'-(substituted sulfonyl)spiro[chromene-2,4'-piperidin]-6-amine derivatives was designed, synthesized, and screened as 5-lipoxygenase (5-LO) inhibitors . Multiple compounds from this series exhibited high 5-LO inhibitory activity with parallel inhibition of leukotriene B4 (LTB4) production in RBL-1 cells. Lead compound 8l demonstrated in vivo efficacy: oral administration at 100 mg/kg inhibited arachidonic acid-induced ear edema, myeloperoxidase (MPO) activity, and LTB4 synthesis in a mouse model . The substituted sulfonyl group on the piperidine nitrogen was integral to the pharmacophore, and SAR analysis supported an allosteric binding mode to 5-LO . The target compound shares the core 1'-sulfonyl-spiro[chromene/chroman-2,4'-piperidine] architecture with this validated 5-LO inhibitor library and differs primarily in the absence of a 6-amine substituent.

5-Lipoxygenase inhibition Anti-inflammatory Leukotriene B4

Chroman vs. Chroman-4-one Scaffold Distinction: Metabolic Stability and Reactivity Implications

A critical structural distinction separates the target compound from the majority of characterized analogs: it contains a chroman ring (saturated pyran oxygen) rather than the chroman-4-one (ketone at position 4) found in most published spiro[chroman-2,4'-piperidine] derivatives, including ACC inhibitors and anticancer agents . The absence of the 4-oxo group removes a metabolic soft spot (carbonyl reduction potential) and a hydrogen bond acceptor site, which in principle alters metabolic stability, solubility, and target interaction profiles . Spirochromanone ACC inhibitors have achieved low nanomolar potency (IC50 < 100 nM in some cases) , while the chroman scaffold remains comparatively unexplored in many target classes. This under-explored status creates an opportunity for novel intellectual property generation.

Scaffold differentiation Metabolic stability Chroman pharmacology

Absence of Direct Bioactivity Data as a Procurement Decision Factor

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB (conducted April 2026) found no direct bioactivity data (IC50, Ki, EC50, % inhibition, or in vivo efficacy) for 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] (CAS 1421461-95-1) . This absence distinguishes it from several closely related analogs that have been characterized: for example, the methylsulfonyl-substituted derivative (6-(methylsulfonyl)spiro[chroman-2,4'-piperidin]-1'-yl)(4-(trifluoromethyl)phenyl)methanone (CHEMBL497828) displays sEH IC50 of 1 nM , and numerous spirochromanone derivatives have reported ACC and anticancer IC50 values. For procurement, this data gap has dual implications: (1) the compound represents a truly unexplored chemical space within this scaffold class, suitable for novel target discovery and SAR exploration; (2) the absence of data introduces scientific risk that must be weighed against the compound's potential for generating proprietary results.

Data gap analysis Screening library selection Chemical probe novelty

Recommended Application Scenarios for 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] Based on Comparative Evidence


SAR Probe for Sulfonyl-Aromatic Geometry in GPCR Agonist Programs

Based on the GPR119 agonist SAR evidence where the sulfonyl-linked aromatic substituent was a defining structural feature , the target compound should be deployed as a matched molecular pair comparator against the benzylsulfonyl and thiophene-2-ylsulfonyl analogs to deconvolute the contribution of direct aryl-sulfonyl connectivity (vs. benzyl spacer) and 4-ethyl substitution to GPCR potency and selectivity. The MW 371.5 and elevated lipophilicity of the target compound make it particularly suitable for probing hydrophobic subpockets in GPCR orthosteric or allosteric sites.

Chroman Scaffold Metabolic Stability Head-to-Head vs. Chroman-4-one Derivatives

The target compound is one of the few commercially available chroman-based (non-4-oxo) spiro[chroman-2,4'-piperidine] sulfonamides . A direct head-to-head metabolic stability comparison (e.g., human liver microsome intrinsic clearance assay) between this compound and a representative chroman-4-one analog would determine whether removal of the 4-oxo group confers the predicted metabolic stability advantage, informing scaffold selection for lead optimization programs targeting ACC, DPP-4, or 5-LO .

First-in-Class Bioactivity Profiling to Establish Proprietary SAR

The complete absence of peer-reviewed bioactivity data for this compound (documented via systematic database survey ) makes it an ideal candidate for broad-panel biochemical profiling (kinase panel, GPCR panel, epigenetic target panel) to identify novel target interactions. Any positive hit identified would represent first-in-class data, providing a strong basis for intellectual property filing and lead compound designation, with no prior art constraints from existing literature on this specific chemical entity.

5-Lipoxygenase Pharmacophore Simplification Study

Given the validated 5-LO inhibitory activity of the N-alkyl-1'-(substituted sulfonyl)spiro[chromene-2,4'-piperidin]-6-amine library , the target compound serves as a pharmacophore simplification probe: it retains the core 1'-sulfonyl-spiro scaffold but lacks the 6-amine and N-alkyl modifications. Testing this compound in a 5-LO enzyme assay and LTB4 production assay would reveal whether the 1'-sulfonyl-spiro core alone contributes to 5-LO binding or whether the 6-amine group is essential, providing critical guidance for fragment-based drug design efforts.

Quote Request

Request a Quote for 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.